![molecular formula C5H10Cl2F3N B2375533 N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride CAS No. 2247106-47-2](/img/structure/B2375533.png)
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride
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Overview
Description
“N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride” is likely a derivative of ethanamine, which is an organic compound with a two-carbon backbone. It contains a trifluoro group, which is a strong electron-withdrawing group, and a 2-chloroethyl group, which is a common moiety in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing trifluoro group and the polar amine and chloride groups. These groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The amine group could participate in acid-base reactions, and the chloroethyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro group could increase the compound’s stability and lipophilicity, while the chloride could enhance its water solubility .Scientific Research Applications
Fluorination Agent in Organic Chemistry
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine hydrochloride has been utilized in organic chemistry as a fluorinating agent. It has been specifically used for replacing hydroxyl groups with fluorine atoms in various compounds. This application is significant in the synthesis of compounds with carbonyl, ester, and amino groups, as well as their combinations (Bergmann & Cohen, 1970).
Chemical Reaction Studies
This chemical has been a subject of study in reactions with nucleophiles in aqueous solutions, investigated through nuclear magnetic resonance spectroscopy. Such studies help in understanding the chemical behavior and potential applications of this compound in various chemical reactions (Golding, Kebbell, & Lockhart, 1987).
Drug Development
In the field of drug development, derivatives of this compound have been explored. For instance, its role in the development of neurokinin-1 receptor antagonists, which are significant in clinical settings for treating conditions like emesis and depression, has been noted (Harrison et al., 2001).
Degradation and Stability Analysis
The compound's degradation behavior, particularly in relation to the formation of 2-chloroethanol and other degradation products under physiological conditions, has been studied. This is crucial for understanding its stability and reactivity in various environments (Reed et al., 1975).
Synthesis of Chemical Intermediates
It has been used in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, widely applied in fields like medicine, pesticide, and chemical industries. This showcases its versatility and importance in creating various chemical intermediates (Wang Ling-ya, 2015).
Alkylation in Cancer Chemotherapy Studies
The compound has been prepared and evaluated for its use in cancer chemotherapy studies, particularly focusing on its alkylation properties. This highlights its potential role in the development of chemotherapy drugs (Pettit, Blonda, & Harrington, 1963).
Preparation of Amidines
It has been used in the preparation of amidines, showcasing its effectiveness in forming these compounds under mild conditions. This application is important in pharmaceutical and chemical syntheses (Caron, Wei, Douville, & Ghosh, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF3N.ClH/c1-10(3-2-6)4-5(7,8)9;/h2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTPLJPGWXNMFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride |
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